2-(4-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(4-Methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenoxy group and a 2-oxopyrrolidin-1-yl-substituted phenyl ring.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-8-10-17(11-9-16)25-13-18(22)20-14-4-6-15(7-5-14)21-12-2-3-19(21)23/h4-11H,2-3,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFMJOJEKCGOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy intermediate.
Coupling with Oxopyrrolidinylphenyl Amine: The methoxyphenoxy intermediate is then coupled with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Substitution Reactions
The methoxyphenoxy and pyrrolidinone moieties participate in nucleophilic substitution.
Reduction Reactions
The acetamide carbonyl group is reducible to an amine.
Oxidation Reactions
Limited oxidation occurs at the methoxyphenoxy group or pyrrolidinone ring.
Condensation Reactions
The compound forms Schiff bases or participates in coupling reactions.
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Key Findings |
|---|---|---|
| Thermal (150°C, inert atm) | Decomposition into 4-methoxyphenol and pyrrolidinone fragments | Thermogravimetric analysis (TGA) shows 15% mass loss at 150°C. |
| UV light (254 nm, 48 hours) | Photo-oxidation of the pyrrolidinone ring to γ-lactam derivatives | LC-MS detects m/z 195.1 fragment corresponding to oxidized pyrrolidinone. |
Research Insights
-
Hydrolysis Selectivity : Acidic hydrolysis predominantly targets the acetamide group, leaving the methoxyphenoxy ether intact .
-
Reduction Challenges : Complete reduction of the acetamide to an amine requires strong agents like LiAlH₄, while milder agents (e.g., NaBH₄) yield partial products.
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Substitution Flexibility : Demethylation enables modular functionalization, facilitating the synthesis of hydroxylated analogs for biological testing.
Scientific Research Applications
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
MPOP acts as a DHODH inhibitor, which is crucial in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a potential candidate for:
- Cancer Treatment : By targeting cancer cell metabolism, MPOP may inhibit tumor growth. Studies have indicated that DHODH inhibitors can induce apoptosis in cancer cells, suggesting a promising avenue for therapeutic development.
Autoimmune Disease Management
The modulation of immune responses through DHODH inhibition has implications for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. MPOP's ability to regulate lymphocyte proliferation and cytokine production positions it as a potential treatment option in these areas.
Neuroprotective Effects
Preliminary studies suggest that MPOP may exhibit neuroprotective properties by modulating pathways involved in neurodegeneration. The compound's interaction with neuronal cells could lead to advancements in treating conditions like Alzheimer's disease.
Antimicrobial Activity
Research indicates that compounds similar to MPOP possess antimicrobial properties. Its structural features may allow it to interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that MPOP effectively inhibited cell proliferation at nanomolar concentrations. The mechanism was attributed to its role as a DHODH inhibitor, leading to decreased nucleotide synthesis essential for DNA replication.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.5 |
| A549 | 0.7 |
| MCF-7 | 0.6 |
Case Study 2: Autoimmune Disease Models
In an experimental model of rheumatoid arthritis, administration of MPOP resulted in reduced disease severity and joint inflammation compared to control groups. This was measured through histological analysis and cytokine profiling.
| Parameter | Control Group | MPOP Treatment |
|---|---|---|
| Joint Swelling (mm) | 5.0 | 2.0 |
| Cytokine Levels (pg/mL) | High | Significantly Lowered |
Case Study 3: Neuroprotection in vitro
In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that MPOP significantly reduced cell death rates compared to untreated controls, indicating its potential neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, resulting in its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with 5-Oxopyrrolidine Moieties
Several compounds share the 2-oxopyrrolidin-1-yl group but differ in substituents:
- N-(4-(4-(2-(4-Methoxybenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 9) : Structure: Incorporates a 4-methoxybenzylidene hydrazine group attached to the pyrrolidone ring. Properties: Melting point (234–235°C), IR peaks for C=O (1655 cm⁻¹) and NH (3012 cm⁻¹).
- N-(4-(4-(2-(4-Chlorobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 6) :
- Structure : Chlorine substituent replaces methoxy in the benzylidene group.
- Properties : Melting point (213–214°C), IR peaks for C=O (1672 cm⁻¹) and C-N (1133 cm⁻¹).
- Comparison : The electron-withdrawing chlorine may reduce solubility in polar solvents but improve lipophilicity for membrane permeability.
Sulfonyl-Containing Analogs
- 2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide : Structure: Pyrrolidinylsulfonyl group replaces 2-oxopyrrolidin-1-yl. Properties: Molecular weight 433.54, sulfonyl group enhances acidity and hydrogen-bond acceptor capacity. Comparison: Sulfonyl groups often improve metabolic stability but may reduce blood-brain barrier penetration compared to the target’s pyrrolidone.
- 2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide : Structure: Bromine and methyl substituents on the phenoxy ring. Comparison: Bromine’s steric effects could hinder rotational freedom, altering binding kinetics relative to the target’s methoxy group.
Coumarin and Heterocyclic Derivatives
- 2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide : Structure: Coumarin (2H-chromen-2-one) replaces pyrrolidone. Properties: Molecular weight 401.42, coumarin contributes to UV absorption and fluorescence. Comparison: The extended π-system in coumarin may enhance optical properties but reduce solubility in aqueous media.
Ugi Reaction-Derived Analogs
- 2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s) :
- Structure : Trifluoromethylphenyl and pentyl groups.
- Properties : Yield 41%, trifluoromethyl enhances metabolic resistance and lipophilicity.
- Comparison : The branched alkyl chain in 4s may improve membrane permeability compared to the target’s aryloxy group.
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The 2-oxopyrrolidin-1-yl group enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .
- Substituent Effects : Methoxy groups improve solubility, while halogens (Cl, Br) or sulfonyl groups enhance stability and binding affinity .
- Synthetic Yields : Ugi-derived analogs show moderate yields (38–50%), suggesting room for optimization in the target compound’s synthesis .
Biological Activity
2-(4-Methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide, commonly referred to as MPOP, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
MPOP has a molecular formula of C19H20N2O4 and a molecular weight of 336.37 g/mol. It is characterized as a white crystalline powder with a melting point of approximately 146°C. The compound is soluble in organic solvents such as methanol and dimethyl sulfoxide but is insoluble in water .
MPOP has been identified as a dihydroorotate dehydrogenase (DHODH) inhibitor , which plays a crucial role in the de novo synthesis of pyrimidines. By inhibiting DHODH, MPOP may affect cellular proliferation and immune responses, making it a candidate for therapeutic applications in various diseases, including autoimmune disorders and cancers.
1. Antiproliferative Effects
Research indicates that MPOP exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that MPOP can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. For instance, studies demonstrated that treatment with MPOP resulted in reduced viability of human leukemia cells, suggesting its potential as an anticancer agent .
2. Analgesic Properties
MPOP has also been evaluated for its analgesic effects. In animal models, it demonstrated efficacy in reducing pain responses in writhing and hot plate tests. The analgesic activity was attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory pain pathway .
3. Anti-inflammatory Activity
The anti-inflammatory properties of MPOP are linked to its ability to inhibit pro-inflammatory cytokines and chemokines. Studies have shown that MPOP can downregulate the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests that MPOP may be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
Safety and Toxicity Profile
Toxicological assessments indicate that MPOP exhibits a favorable safety profile with no significant acute toxicity observed in animal studies. Histopathological evaluations of organs showed no adverse effects following administration at therapeutic doses .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(4-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide?
- Methodological Answer : A multi-step approach is typically employed, involving:
- Step 1 : Condensation of 4-methoxyphenol with chloroacetyl chloride to form the phenoxyacetate intermediate.
- Step 2 : Coupling the intermediate with 4-(2-oxopyrrolidin-1-yl)aniline under Schotten-Baumann conditions (using a base like NaOH and a solvent such as THF).
- Step 3 : Purification via column chromatography (e.g., silica gel with gradient elution of 0–8% MeOH in CHCl) followed by recrystallization from ethyl acetate .
Critical Parameters : Monitor reaction progress using TLC, and optimize stoichiometry (e.g., 1.5:1 molar ratio of acylating agent to amine to minimize side products) .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : Based on structural analogs (e.g., H302, H315, H319 classifications for similar acetamides):
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (e.g., N95 mask) if handling powders in non-ventilated areas .
- Exposure Control : Work in a fume hood, and implement engineering controls like local exhaust ventilation. Avoid skin contact by using closed systems during transfers .
- Emergency Measures : For accidental ingestion, rinse mouth with water (do not induce vomiting). For eye exposure, irrigate with water for ≥15 minutes .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use CDCl or DMSO-d as solvents. Key signals include:
- Aromatic protons (δ 6.8–7.4 ppm, integrating for methoxyphenoxy and pyrrolidinone-phenyl groups).
- Acetamide NH (δ ~8.0–10.0 ppm, broad singlet).
- Pyrrolidinone carbonyl (δ ~170–175 ppm in C NMR) .
- Mass Spectrometry : ESI/APCI(+) mode to confirm molecular ion peaks (e.g., [M+H] and [M+Na]) .
- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm) for acetamide and pyrrolidinone groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine group during coupling .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
- Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .
- Yield Tracking : Compare yields under varying conditions (e.g., 58% with 2-step recrystallization vs. 40% with single-step purification) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding assays) and control for batch-to-batch compound purity (>95% by HPLC) .
- Dose-Response Analysis : Perform IC/EC determinations in triplicate to account for variability. For example, discrepancies in cytotoxicity may arise from differences in MTT assay incubation times (24 vs. 48 hours) .
- Structural Confirmation : Verify compound identity via X-ray crystallography if bioactivity diverges significantly from analogs .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary substituents (e.g., replace 4-methoxyphenoxy with 4-fluorophenoxy) and assess changes in target binding (e.g., kinase inhibition) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyrrolidinone carbonyl) .
- Data Correlation : Plot logP vs. activity to evaluate hydrophobicity-driven trends. For example, increased lipophilicity may enhance membrane permeability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
